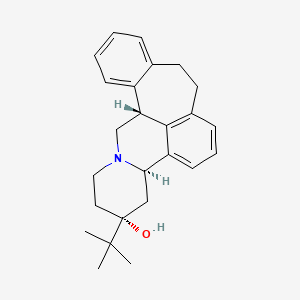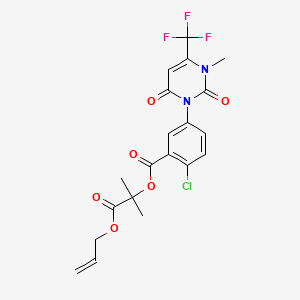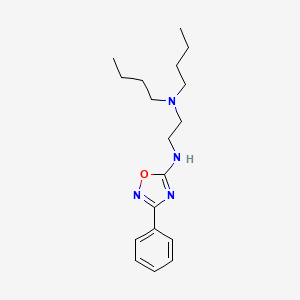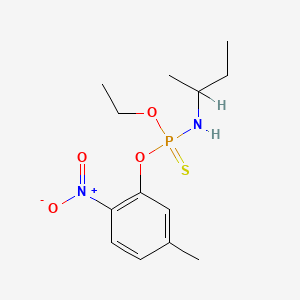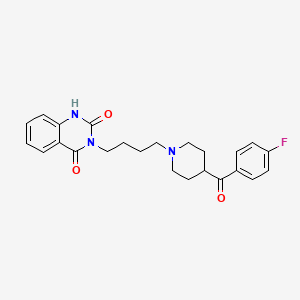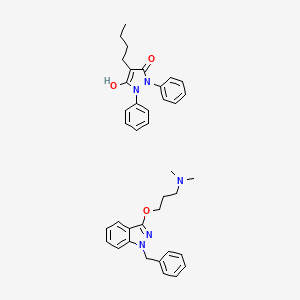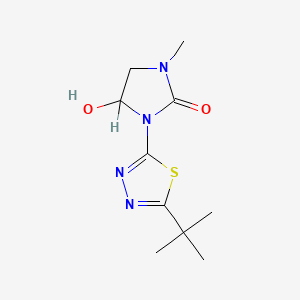
BW 723C86 hydrochloride
説明
BW-723C86 is a tryptamine derivative drug that acts as a 5-HT2B receptor agonist . It has anxiolytic effects in animal studies and is also used for investigating the function of the 5-HT2B receptor in a range of other tissues .
Molecular Structure Analysis
The molecular formula of BW 723C86 hydrochloride is C16H18N2OS . The structure includes a tryptamine backbone, which is a common structure in many biologically active compounds .Chemical Reactions Analysis
BW 723C86 hydrochloride is a selective 5-HT2B receptor agonist . It has been found to reversibly increase both the amplitude and frequency of miniature excitatory postsynaptic currents (mEPSCs) in cardiac vagal neurons (CVNs), which were blocked by P2 receptor antagonist PPADS .Physical And Chemical Properties Analysis
The molecular weight of BW 723C86 hydrochloride is 322.85 g/mol . It is soluble to 100 mM in DMSO .科学的研究の応用
5-HT2B Receptor Agonist
BW-723C86 is a tryptamine derivative drug that acts as a 5-HT2B receptor agonist . It is used to investigate the function of the 5-HT2B receptor in a range of tissues .
Anxiolytic Effects
BW-723C86 has been shown to have anxiolytic effects in animal studies . This makes it a valuable tool for studying anxiety and potential treatments.
Cardiovascular Research
The compound is instrumental in cardiovascular research, as 5-HT2B receptors have been implicated in heart valve function and the development of cardiac fibrosis .
Skin Whitening
An in vitro study found that BW-723C86 causes skin whitening . The mechanism of action of BW-723C86 is decreasing the expression of MITF which in turn, decreases the expression of the melanin main synthesizing enzymes: tyrosinase, TRP-1 and TRP-2 .
Neuropathic Pain
In a rat model of neuropathic pain, BW-723C86 dose-dependently significantly inhibited mechanical allodynia and cold hyperalgesia .
Genotoxicity Assay
BW-723C86 has been used in high-throughput genotoxicity assays to identify antioxidants as inducers of DNA damage response and cell death .
作用機序
Target of Action
BW 723C86 hydrochloride primarily targets the 5-HT2B receptor , a subtype of the serotonin receptor . The 5-HT2B receptor is a G-protein coupled receptor for the neurotransmitter serotonin, also known as 5-hydroxytryptamine (5-HT). This receptor plays a crucial role in many biological functions, including platelet aggregation, contraction of smooth muscles, and the modulation of neurotransmission .
Mode of Action
As a 5-HT2B receptor agonist , BW 723C86 hydrochloride binds to the 5-HT2B receptor, mimicking the action of serotonin . This binding activates the receptor, triggering a series of intracellular events. It’s worth noting that while BW 723C86 hydrochloride has good selectivity over other serotonin receptor subtypes, it is also a mixed 5-HT2B/5-HT2C agonist .
Biochemical Pathways
The activation of the 5-HT2B receptor by BW 723C86 hydrochloride leads to the activation of various intracellular biochemical pathways. One key pathway is the PKA/CREB/MITF pathway . The activation of this pathway results in the decreased expression of MITF, a transcription factor that regulates the expression of melanogenesis-related proteins .
Result of Action
The activation of the 5-HT2B receptor by BW 723C86 hydrochloride and the subsequent biochemical reactions lead to several cellular effects. Notably, BW 723C86 hydrochloride has been found to decrease the expression of melanin synthesizing enzymes such as tyrosinase, TRP-1, and TRP-2 . This results in the inhibition of melanin synthesis, leading to skin whitening .
Safety and Hazards
BW 723C86 hydrochloride should be handled with appropriate safety measures. Ensure adequate ventilation and provide accessible safety shower and eye wash station. Personal protective equipment such as safety goggles with side-shields, protective gloves, impervious clothing, and a suitable respirator should be used .
特性
IUPAC Name |
1-[5-(thiophen-2-ylmethoxy)-1H-indol-3-yl]propan-2-amine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2OS.ClH/c1-11(17)7-12-9-18-16-5-4-13(8-15(12)16)19-10-14-3-2-6-20-14;/h2-6,8-9,11,18H,7,10,17H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYJBJMIBANAOFJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CC1=CNC2=C1C=C(C=C2)OCC3=CC=CS3)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19ClN2OS | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90415503 | |
| Record name | 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.9 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
BW 723C86 hydrochloride | |
CAS RN |
160521-72-2 | |
| Record name | α-Methyl-5-(2-thienylmethoxy)-1H-indole-3-ethanamine hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=160521-72-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1-(5-(2-Thenyloxy)-1H-indol-3-yl)propan-2-amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0160521722 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-[5-(2-Thiophenylmethoxy)-1H-indol-3-yl]-2-propanamine hydrochloride (1:1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90415503 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | BW-723C86 | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8JMH6M2ELN | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




